Cas no 86392-75-8 (7-Deaza-2'-deoxyguanosine)

7-Deaza-2'-deoxyguanosine structure
7-Deaza-2'-deoxyguanosine structure
Nombre del producto:7-Deaza-2'-deoxyguanosine
Número CAS:86392-75-8
MF:C11H14N4O4
Megavatios:266.253262042999
MDL:MFCD00672278
CID:724649
PubChem ID:135411006

7-Deaza-2'-deoxyguanosine Propiedades químicas y físicas

Nombre e identificación

    • 7-DEAZA-2'-DEOXYGUANOSINE
    • 7-Deaza-2'-deoxy-D-guanosine
    • 7-deaza-2´
    • 7-Deaza-2'-dG
    • 7-DEAZE-2'-Deoxyguanosine
    • 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-7-(2-deoxy-b-D-erythro-pentofuranosyl)-1,7-dihydro-
    • 2-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-Amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-Amino-7-(2-deoxy-β-D-erythro-pentofuranosyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (ACI)
    • 7-Deaza-2′-deoxyguanosine
    • 98: PN: US20050130918 PAGE: 60 claimed sequence
    • 7-Deaza-2’-deoxy-D-guanosine
    • 7-deaza-2 -deoxyguanosine
    • 2-AMINO-7-[(2R,4S,5R)-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRROLO[2,3-D]PYRIMIDIN-4-ONE
    • 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
    • J-700372
    • 7668FG8W4U
    • 86392-75-8
    • 2'-DEOXY-7-CARBAGUANOSINE
    • CS-16586
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7- dihydropyrrolo[2,3-d]pyrimidin-4-one
    • Q27266458
    • AC-32282
    • DTXSID501006781
    • 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
    • 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
    • AKOS037651342
    • CHEBI:195565
    • 2-amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
    • BCP18415
    • 4H-Pyrrolo(2,3-d)pyrimidin-4-one, 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,7-dihydro-
    • CS-0100854
    • 2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl-3,7-dihydropyrrolo(2,3-d)pyrimidin-4-one
    • 4H-PYRROLO(2,3-D)PYRIMIDIN-4-ONE, 2-AMINO-7-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,7-DIHYDRO-
    • SCHEMBL1737223
    • 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
    • UNII-7668FG8W4U
    • '2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one'
    • 2'-Deoxy-7-deazaguanosine
    • 7-Deaza-2'-deoxyguanosine
    • MDL: MFCD00672278
    • Renchi: 1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
    • Clave inchi: PFCLMNDDPTZJHQ-XLPZGREQSA-N
    • Sonrisas: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=CC1=2

Atributos calculados

  • Calidad precisa: 266.102
  • Masa isotópica única: 266.102
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 2
  • Complejidad: 416
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 122
  • Xlogp3: -1.4

Propiedades experimentales

  • Denso: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 262-265 ºC
  • Punto de ebullición: 621.4 ºC at 760 mmHg
  • Punto de inflamación: 329.6 ºC
  • índice de refracción: 1.834
  • Disolución: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 126.39000
  • Logp: -0.47130

7-Deaza-2'-deoxyguanosine Información de Seguridad

7-Deaza-2'-deoxyguanosine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D211220-50mg
7-Deaza-2'-deoxyguanosine
86392-75-8
50mg
$ 355.00 2022-06-05
eNovation Chemicals LLC
Y1047621-250mg
7-Deaza-2'-dG
86392-75-8 97%
250mg
$155 2024-06-07
Chemenu
CM360914-100mg
7-Deaza-2'-dG
86392-75-8 95%+
100mg
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA015-5G
7-Deaza-2'-deoxyguanosine
86392-75-8 95%
5g
¥ 20,433.00 2023-03-30
SHENG KE LU SI SHENG WU JI SHU
sc-284812A-250mg
7-Deaza-2'-deoxyguanosine,
86392-75-8
250mg
¥6506.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA015-100mg
7-Deaza-2'-deoxyguanosine
86392-75-8 95%
100mg
¥446.0 2024-04-16
Ambeed
A669399-100mg
2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
86392-75-8 97%
100mg
$70.0 2025-03-03
A2B Chem LLC
AD94365-250mg
7-Deaza-2'-dG
86392-75-8 97%
250mg
$80.00 2024-04-19
Aaron
AR008H55-1g
7-Deaza-2'-dG
86392-75-8 97%
1g
$250.00 2025-02-10
eNovation Chemicals LLC
Y1047621-100mg
7-Deaza-2'-dG
86392-75-8 97%
100mg
$110 2025-02-20

7-Deaza-2'-deoxyguanosine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trimethylsilyl iodide
Referencia
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: 1-Butanol
2.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Reagents: Methanol ,  Sodium methoxide
4.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Methanol ,  Sodium methoxide
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Acetonitrile
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Trimethylsilyl iodide
Referencia
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  2 min, rt; 8 h, rt
Referencia
7-Deaza-2'-deoxyguanosine: Selective Nucleobase Halogenation, Positional Impact of Space-Occupying Substituents, and Stability of DNA with Parallel and Antiparallel Strand Orientation
Ingale, Sachin A.; et al, Journal of Organic Chemistry, 2016, 81(18), 8331-8342

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ,  Hydrogen peroxide
Referencia
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referencia
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Trimethylsilyl iodide
Referencia
A facile synthesis of tubercidin and related 7-deazapurine nucleosides via the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Tetrahedron Letters, 1987, 28(43), 5107-10

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Isobutanol
2.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Reagents: Sodium methoxide Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
7-Deaza-2'-deoxyguanosine. Synthesis of 7-deazapurine nucleosides under phase-transfer conditions
Seela, Frank; et al, Nucleic Acid Chem., 1991, 302, 302-7

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referencia
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
1.2 -
2.1 Reagents: Methanol ,  Sodium methoxide
3.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Liquid-liquid and solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines: stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2'-deoxy-7-carbaguanosine
Seela, Frank; et al, Journal of the Chemical Society, 1988, (3), 697-702

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Acetonitrile
1.2 -
2.1 Solvents: Methanol
3.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referencia
Facile and improved synthesis of tubercidin and certain related pyrrolo[2,3-d]pyrimidine nucleosides by the stereospecific sodium salt glycosylation procedure
Ramasamy, Kandasamy; et al, Journal of Heterocyclic Chemistry, 1988, 25(6), 1893-8

7-Deaza-2'-deoxyguanosine Raw materials

7-Deaza-2'-deoxyguanosine Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86392-75-8)7-Deaza-2'-deoxyguanosine
A849949
Pureza:99%
Cantidad:1g
Precio ($):238.0